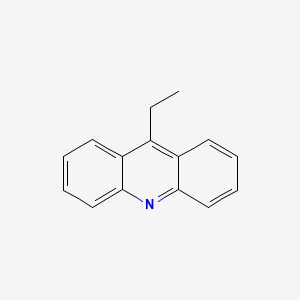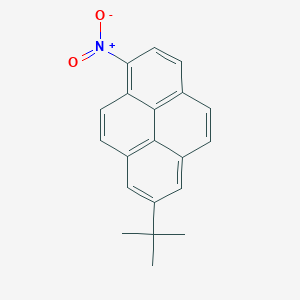
Pyrene, 7-(1,1-dimethylethyl)-1-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrene, 7-(1,1-dimethylethyl)-1-nitro- is a derivative of pyrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a nitro group at the first position and a tert-butyl group at the seventh position of the pyrene ring. Pyrene derivatives are known for their unique optical and electronic properties, making them valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrene, 7-(1,1-dimethylethyl)-1-nitro- typically involves the nitration of 7-(1,1-dimethylethyl)pyrene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of production .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrene, 7-(1,1-dimethylethyl)-1-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form complex aromatic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Coupling Reactions: Boronic acids and palladium catalysts under mild conditions.
Major Products Formed
Reduction: 7-(1,1-dimethylethyl)-1-aminopyrene.
Substitution: Various substituted pyrene derivatives depending on the nucleophile used.
Coupling: Biaryl compounds with extended conjugation.
Applications De Recherche Scientifique
Pyrene, 7-(1,1-dimethylethyl)-1-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development and as a fluorescent probe for imaging applications.
Mécanisme D'action
The mechanism of action of Pyrene, 7-(1,1-dimethylethyl)-1-nitro- involves its interaction with molecular targets through its nitro and tert-butyl groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the tert-butyl group provides steric hindrance that influences the compound’s reactivity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrene, 1-nitro-: Lacks the tert-butyl group, resulting in different reactivity and applications.
Pyrene, 7-(1,1-dimethylethyl)-:
1,3-Dibromo-7-(1,1-dimethylethyl)pyrene: Contains bromine atoms instead of a nitro group, leading to different reactivity and applications.
Uniqueness
Pyrene, 7-(1,1-dimethylethyl)-1-nitro- is unique due to the combination of the nitro and tert-butyl groups, which impart distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in other pyrene derivatives .
Propriétés
Numéro CAS |
88829-61-2 |
|---|---|
Formule moléculaire |
C20H17NO2 |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
7-tert-butyl-1-nitropyrene |
InChI |
InChI=1S/C20H17NO2/c1-20(2,3)15-10-13-5-4-12-7-9-17(21(22)23)16-8-6-14(11-15)18(13)19(12)16/h4-11H,1-3H3 |
Clé InChI |
PDCBFAIRQXMVOK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C3C(=C1)C=CC4=C3C(=C(C=C4)[N+](=O)[O-])C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


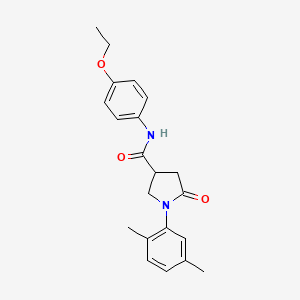
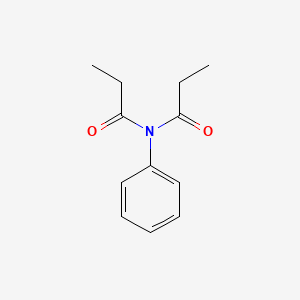
![2-[4-(ethoxyacetyl)piperazin-1-yl]-3-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14139429.png)

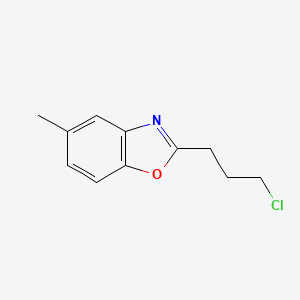

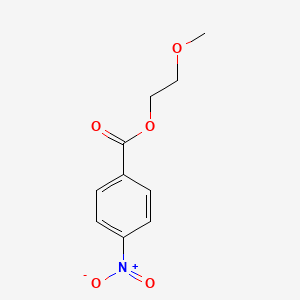
![N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14139457.png)
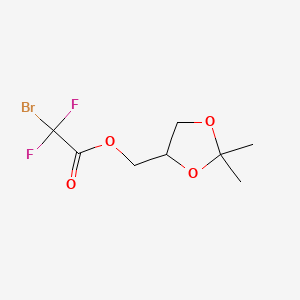
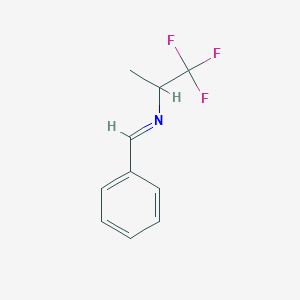
![2-(4-propanoylpiperazin-1-yl)-3-propyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14139468.png)

